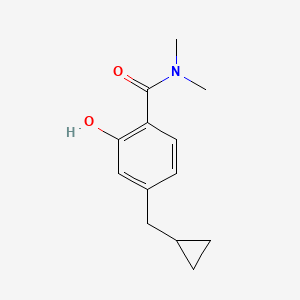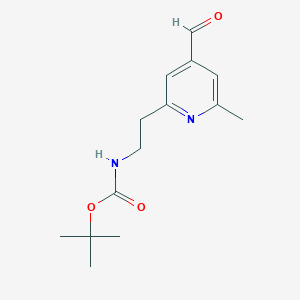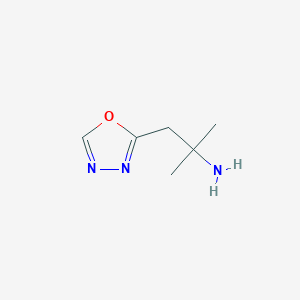
1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature and often results in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is utilized in the development of high-energy materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential as a selective inhibitor of enzymes and receptors involved in various biological pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure and have comparable applications in medicinal chemistry and material science.
1,3,4-Oxadiazole Derivatives: These derivatives also contain the oxadiazole ring but differ in the position of the nitrogen atoms, leading to variations in their chemical properties and applications.
Uniqueness
1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-methyl-1-(1,3,4-oxadiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-6(2,7)3-5-9-8-4-10-5/h4H,3,7H2,1-2H3 |
Clé InChI |
KXZORQYHUMRVQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NN=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)
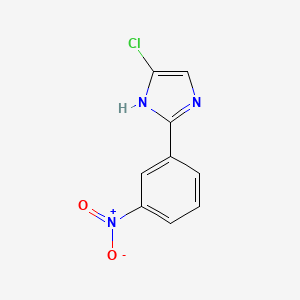
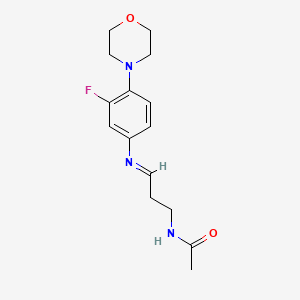
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
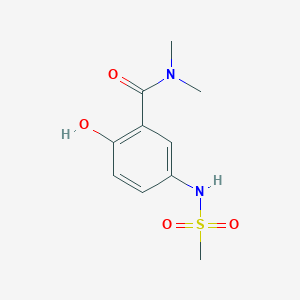


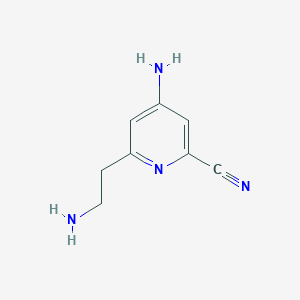
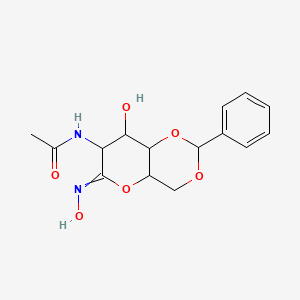

![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
